(S)-1-Cyclobutylprop-2-en-1-amine
Description
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
(1S)-1-cyclobutylprop-2-en-1-amine |
InChI |
InChI=1S/C7H13N/c1-2-7(8)6-4-3-5-6/h2,6-7H,1,3-5,8H2/t7-/m0/s1 |
InChI Key |
GEOLBRQXIANOAG-ZETCQYMHSA-N |
Isomeric SMILES |
C=C[C@@H](C1CCC1)N |
Canonical SMILES |
C=CC(C1CCC1)N |
Origin of Product |
United States |
Preparation Methods
Key Features:
- Starting from optically pure pyrrolidines, ring contraction using iodonitrene chemistry leads to cyclobutanes with:
- High diastereomeric ratios (dr > 20:1).
- High enantiomeric excess (ee > 97%).
- The reaction mechanism involves formation of a 1,1-diazene intermediate, nitrogen extrusion, and generation of a 1,4-biradical species that rapidly cyclizes to the cyclobutane ring.
- This method preserves the stereochemical information from the pyrrolidine precursor without erosion.
- Yields vary but can reach up to 46% in complex substrates.
Reaction Scheme Summary:
| Step | Description | Outcome |
|---|---|---|
| 1 | Electrophilic amination of pyrrolidine with iodonitrene | Formation of 1,1-diazene intermediate |
| 2 | Nitrogen extrusion forming 1,4-biradical | Radical intermediate formation |
| 3 | Intramolecular cyclization | Stereoselective cyclobutane formation |
| 4 | Functional group transformations (e.g., hydrolysis, acylation) | Introduction of side chains such as prop-2-en-1-amine |
This method is supported by radical trapping experiments and crystallographic data confirming stereochemistry.
Photochemical [2 + 2] Cycloaddition Approaches
Another prominent approach to cyclobutanes is the [2 + 2] photocycloaddition of olefins catalyzed by Cu(I) or other catalysts.
Highlights:
- Intermolecular or intramolecular photocycloadditions can form cyclobutane rings with regio- and stereoselectivity.
- Typical solvents include ethers like diethyl ether or THF; irradiation wavelength around 254 nm.
- The reaction often yields cis-anti-cis cyclobutane stereochemistry, which can be tuned by catalyst and substrate design.
- Post-cycloaddition functionalization can introduce amine groups or allylic side chains.
Limitations:
- Photochemical methods can sometimes give mixtures of diastereomers.
- Requires specialized equipment for UV irradiation.
- Subsequent steps are needed to introduce the prop-2-en-1-amine moiety.
This method is well-documented for synthesizing cyclobutanes with multiple substituents and stereocenters, offering a complementary route to ring contraction strategies.
Practical Synthesis via Amino-Cyclobutanone Intermediates
A more classical approach involves the synthesis of cyclobutylamines through 2-amino-cyclobutanone intermediates , which can be converted to the target amines.
Method Outline:
- Starting from N-Cbz-2-amino-cyclobutanone, a sequence of transformations including reduction, protection/deprotection, and functional group manipulations yields 2-hydroxy-cyclobutylamines.
- Enzymatic resolution can be applied to obtain enantiomerically pure products.
- Yields for (1S, 2S) 2-hydroxy-cyclobutylamines are reported around 14% over 5 steps, indicating moderate efficiency.
- This method is practical and avoids hazardous Curtius rearrangements used in older protocols.
While this method focuses on hydroxy-substituted cyclobutylamines, modifications can be made to introduce the prop-2-en-1-amine side chain, making it a viable preparative route.
Comparative Data Table of Preparation Methods
Research Findings and Mechanistic Insights
- The ring contraction method’s stereospecificity is attributed to simultaneous C–N bond cleavage forming a 1,4-biradical intermediate that cyclizes rapidly, preserving stereochemical integrity.
- Radical scavenger experiments confirm radical intermediates in the ring contraction process.
- Photochemical methods rely on excited state olefin complexes; stereochemistry is influenced by catalyst coordination and substrate conformation.
- Enzymatic resolution in amino-cyclobutanone routes provides access to enantiopure amines but requires multiple steps and careful process control.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Cyclobutylprop-2-en-1-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
(S)-1-Cyclobutylprop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (S)-1-Cyclobutylprop-2-en-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Research Findings and Contradictions
- Strain vs. Stability : Cyclobutyl groups increase reactivity but may reduce stability compared to cyclopropane derivatives, as seen in stress-related drug candidates .
- Stereochemical Impact : Chiral amines often exhibit divergent biological activities. For instance, TAAR1’s sensitivity to (S)-enantiomers suggests the target compound’s stereochemistry is critical for function.
- In Vitro vs. In Vivo Discrepancies: Analogous to glycolipid studies (), minor structural changes in amines (e.g., linear vs. branched) may yield significant differences in activity, underscoring the need for targeted testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
